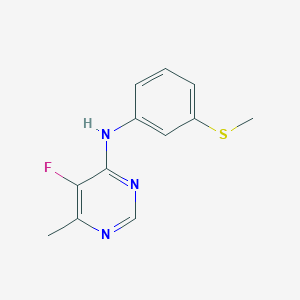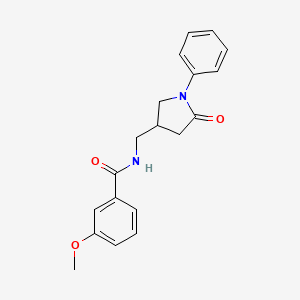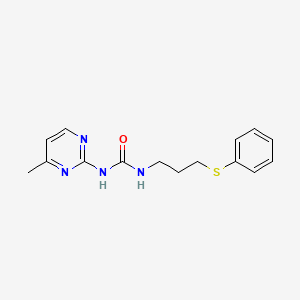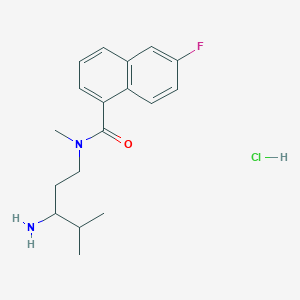![molecular formula C9H5ClF3NO3 B2748929 4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid CAS No. 51984-00-0](/img/structure/B2748929.png)
4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid is a chemical compound with the molecular formula C9H5ClF3NO3 . It is used as a working standard or secondary reference standard .
Synthesis Analysis
The synthesis of this compound involves a Friedel-Crafts reaction . The intermediate 4-chloro-N-anilid (II) is dissolved in an organic solvent, and trifluoroacetyl chloride is passed into this solution. The intermediate 4-chloro-N-anilid (II) obtains acylate intermediate N acyl group-4-chloro-2- (trifluoroacetyl group with trifluoroacetyl chloride generation .Molecular Structure Analysis
The molecular structure of this compound has been confirmed on the basis of elemental analysis, IR, 1H NMR and Mass spectral data .Chemical Reactions Analysis
The compound is involved in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 267.59 g/mol . More detailed properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Photoluminescent Materials
Compounds similar to 4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid have been used in the development of photoluminescent materials. For example, a metal-organic polymer constructed from trimetallic clusters and mixed carboxylates exhibited strong photoluminescence at room temperature. This suggests potential applications in the development of new materials with unique optical properties for use in sensors, displays, and lighting technologies (Chen et al., 2003).
Antibacterial and Antifungal Applications
Research on compounds with similar structural features has shown efficacy in imparting durable antimicrobial properties to cotton fabrics. The modification of cotton fabrics with quaternary ammonium salts through a related compound demonstrated higher antimicrobial activity compared with untreated fabric. This highlights the compound's potential application in creating antimicrobial textiles, which could be beneficial in healthcare settings to reduce the transmission of infections (Son et al., 2006).
Organic Synthesis and Chemical Reactivity
Compounds structurally related to this compound have been explored for their reactivity in organic synthesis. For instance, the generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline suggest potential utility in synthetic chemistry for creating novel organic compounds. This could have implications for the synthesis of pharmaceuticals, agrochemicals, and other organic materials (Guizzardi et al., 2001).
Photodecomposition and Environmental Applications
Research on chlorobenzoic acids, including those structurally similar to this compound, has explored their photodecomposition. This work could inform environmental remediation efforts, particularly in the degradation of persistent organic pollutants in water sources. The efficient conversion of these compounds into less harmful substances under UV light indicates potential applications in water treatment technologies (Crosby & Leitis, 1969).
Propiedades
IUPAC Name |
4-chloro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO3/c10-4-1-2-5(7(15)16)6(3-4)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSLIZGVJSLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2748851.png)


![3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748854.png)
![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2748861.png)
![2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748864.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2748865.png)

![6-Acetyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)